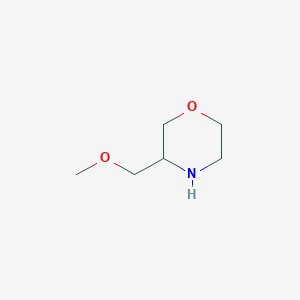

3-(Methoxymethyl)morpholine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Methoxymethyl)morpholine is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemistry

3-(Methoxymethyl)morpholine serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for more complex molecules.

- Synthesis of Organic Compounds: It is used in the synthesis of pharmaceuticals and agrochemicals, enabling the development of new compounds with specific biological activities .

Biology

Research has indicated that this compound may exhibit potential biological activities. It has been studied for its interactions with biomolecules and its role in enzyme mechanisms.

- Biological Activity Assessment: Studies have shown that derivatives of morpholine, including this compound, can inhibit cancer cell growth. For instance, compounds derived from this morpholine have demonstrated antiproliferative effects against non-small cell lung carcinoma cell lines .

Medicine

The compound is being explored for its therapeutic applications, particularly as a precursor in drug development.

- Anticancer Research: The compound's derivatives have been evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Data Tables

Case Study 1: Anticancer Activity

A study investigated the antiproliferative activity of 3-(morpholinomethyl)benzofurans derived from this compound. The results indicated significant inhibition of A549 and NCI-H23 lung cancer cells, with IC50 values ranging from 1.48 µM to 47.02 µM. The most potent compound exhibited activity comparable to established anticancer agents like staurosporine .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to assess the affinity of newly synthesized derivatives against COVID-19 main protease. The studies revealed promising binding affinities, suggesting potential applications in antiviral drug design .

化学反应分析

Nucleophilic Substitution Reactions

The nitrogen atom in the morpholine ring acts as a nucleophile, facilitating substitution reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., allyl bromide) under basic conditions (NaH) to form N-alkylated derivatives .

-

Acylation : Forms amides when treated with acyl chlorides or anhydrides. The methoxymethyl group remains stable under these conditions.

Mechanistic Insight :

The nitrogen’s lone pair attacks electrophilic centers, with steric effects from the methoxymethyl group influencing regioselectivity. Kinetic studies show pseudo A1,3 strain between substituents and the N-tosyl group can dictate reaction pathways .

Deprotection of Methoxymethyl (MOM) Ethers

The methoxymethyl group undergoes selective deprotection under mild, non-acidic conditions:

-

TMSOTf/2,2′-Bipyridyl in CH₃CN : Converts MOM ethers to TMS intermediates, hydrolyzed to alcohols in 91% yield (Table 1) .

Table 1: Solvent Effects on MOM Deprotection

| Solvent | Time | Yield (%) |

|---|---|---|

| CH₂Cl₂ | 14 h | 52 |

| CH₃CN | 15 min | 91 |

Key Factors :

-

CH₃CN accelerates reactions by stabilizing cationic intermediates via solvent coordination .

-

Electron-donating substituents on aromatic MOM ethers enhance reactivity .

Ring-Opening and Reassembly Reactions

3-(Methoxymethyl)morpholine participates in ring-opening transformations:

-

Pd-Catalyzed Carboamination : Forms disubstituted morpholines via allyl ether intermediates (66% yield) .

-

Retro aza-Michael Addition : Cleaves C–N bonds under catalytic conditions, generating keto-iminium intermediates for fragment reassembly .

Diastereoselectivity :

Photoredox-mediated Giese reactions yield single diastereomers (e.g., 16 in 94:6 er) through stereoelectronic control (Table 2) .

Table 2: Diastereoselectivity in Morpholine Derivatives

| Substrate | Product | d.r. | e.r. |

|---|---|---|---|

| 3a | 5a | >95:5 | 94:6 |

| 3c | 5s | 96:4 | 97:3 |

Thermal Degradation

Under high temperatures (500–560°C), thermal cleavage occurs:

-

Activation Energy : 295 kJ/mol for morpholine derivatives, with degradation products including NH₃ and CO₂ .

-

Pressure Effects : Activation volumes range from 137–369 cm³/mol, indicating sensitivity to reaction conditions .

Functional Group Transformations

属性

分子式 |

C6H13NO2 |

|---|---|

分子量 |

131.17 g/mol |

IUPAC 名称 |

3-(methoxymethyl)morpholine |

InChI |

InChI=1S/C6H13NO2/c1-8-4-6-5-9-3-2-7-6/h6-7H,2-5H2,1H3 |

InChI 键 |

JSKYPBXAHHTFRT-UHFFFAOYSA-N |

规范 SMILES |

COCC1COCCN1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。